molecular formula C9H5F3N2O2 B13727384 3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

Cat. No.: B13727384
M. Wt: 230.14 g/mol
InChI Key: RHMCQQGMANTYAF-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a chemical compound of significant interest in medicinal chemistry and anticancer research. As a derivative of the 1,2,5-oxadiazole heterocycle, this scaffold is actively investigated for its potential biological activities . Oxadiazole derivatives are recognized for their versatile applications in drug discovery, often serving as key scaffolds in the development of novel therapeutic agents . Specific research into 1,2,5-oxadiazole analogues has demonstrated promising antiproliferative activity against various human cancer cell lines, suggesting its value as a core structure for developing new anticancer agents . The presence of the trifluoromethoxy substituent on the phenyl ring is a common strategy in medicinal chemistry to fine-tune a molecule's physicochemical properties, metabolic stability, and its binding affinity to biological targets . This compound is intended for research applications only, providing a building block for chemical synthesis or a candidate for biological screening in a laboratory setting.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)15-8-4-2-1-3-6(8)7-5-13-16-14-7/h1-5H

InChI Key

RHMCQQGMANTYAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Route

A common and effective approach involves the synthesis of a key hydrazide intermediate from the corresponding trifluoromethoxy-substituted benzoic acid derivative, followed by cyclodehydration to form the 1,2,5-oxadiazole ring.

  • Step 1: Synthesis of 2-(Trifluoromethoxy)benzohydrazide

    The starting material, 2-(trifluoromethoxy)benzoic acid, is first converted to its ester derivative via esterification. The ester is then treated with hydrazine hydrate to yield the corresponding hydrazide.

  • Step 2: Condensation with Aldehydes or Ketones

    The hydrazide intermediate is reacted with aromatic aldehydes or ketones under reflux conditions in ethanol or acetic acid, often with catalytic glacial acetic acid, to form hydrazone Schiff bases.

  • Step 3: Cyclodehydration to 1,2,5-Oxadiazole

    The hydrazone is then cyclized by heating with acetic anhydride or using dehydrating agents such as phosphorus oxychloride (POCl3) or ferric chloride in acetic acid. This step induces ring closure to form the 1,2,5-oxadiazole core with the trifluoromethoxyphenyl substituent at the 3-position.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization process, improving yields and reducing reaction times significantly.

  • The hydrazide and aldehyde are mixed and subjected to microwave irradiation at controlled power (e.g., 60%) for approximately 15 minutes.
  • This method has been shown to produce the target oxadiazole derivatives with yields ranging from 60% to 80% without the need for harsh reagents or prolonged reflux.

Alternative Cyclization Methods

  • Ferric Chloride-Mediated Cyclization

    Ferric chloride in acetic acid can promote the cyclodehydration of Schiff bases derived from hydrazides, facilitating the formation of the oxadiazole ring at moderate temperatures.

  • Manganese Dioxide Oxidation

    MnO2 in acetic acid serves as an oxidant in some protocols to convert intermediate hydrazides or related compounds into the final oxadiazole structure.

  • Tosyl Chloride/Pyridine-Mediated Cyclization

    For related oxadiazole derivatives, tosyl chloride and pyridine have been used to cyclize thiosemicarbazide intermediates, which may be adapted for 1,2,5-oxadiazoles with appropriate modifications.

Representative Reaction Scheme

Step Reagents/Conditions Description Yield (%) Notes
1 2-(Trifluoromethoxy)benzoic acid + Esterification reagents Formation of ester intermediate 80-90 Esterification under acidic or acidic-alcoholic conditions
2 Ester + Hydrazine hydrate, reflux in ethanol Formation of hydrazide intermediate 75-85 Hydrazinolysis step
3 Hydrazide + Aromatic aldehyde, reflux with catalytic acetic acid Formation of hydrazone Schiff base 70-80 Schiff base formation
4 Hydrazone + Acetic anhydride, reflux or microwave irradiation Cyclodehydration to this compound 60-80 Microwave-assisted synthesis improves yield and time

Characterization and Confirmation

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Reference
Hydrazide route with acetic anhydride cyclization 2-(Trifluoromethoxy)benzoic acid, hydrazine hydrate, aldehyde, acetic anhydride Reflux in ethanol/acetic acid, then acetic anhydride reflux Straightforward, good yields, well-established Longer reaction times, requires reflux
Microwave-assisted synthesis Same as above, microwave irradiation at 60% power 15 min irradiation Faster, energy-efficient, good yields Requires microwave setup
Ferric chloride-mediated cyclization Schiff base, FeCl3 in acetic acid Moderate temperature reflux Mild conditions, effective cyclization Possible side reactions
Tosyl chloride/pyridine cyclization (related oxadiazoles) Thiosemicarbazides, tosyl chloride, pyridine Room temperature to mild heating High yields in related systems May need adaptation for 1,2,5-oxadiazoles

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl-oxadiazole derivatives.

Scientific Research Applications

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues of 1,2,5-Oxadiazoles

Table 1: Key 1,2,5-Oxadiazole Derivatives

Compound Name Key Substituents Yield (%) Characterization Methods Notable Properties
3-(Phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (3c) Phenylsulfonyl at C3; oxide at N2 73 ¹H NMR, ESI-MS High solubility in polar solvents
4-((8-Hydroxyoctyl)oxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (3e) Alkoxy chain at C4; phenylsulfonyl 71 ¹H/¹³C NMR, ESI-MS Enhanced cell permeability due to lipophilic chain
Target Compound : this compound Trifluoromethoxy at C3-phenyl N/A N/A Predicted high metabolic stability
Key Observations:
  • Electronic Effects : The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects compared to phenylsulfonyl groups in compounds like 3c–3j. This may reduce reactivity in electrophilic substitution reactions but improve stability under physiological conditions.

Comparison with 1,3,4-Oxadiazole Isomers

1,3,4-Oxadiazoles (e.g., 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone) are positional isomers of 1,2,5-oxadiazoles. Key differences include:

  • Stability : 1,2,5-Oxadiazoles are generally more thermally stable due to reduced ring strain compared to 1,3,4-oxadiazoles.
  • Bioactivity : 1,3,4-Oxadiazoles are more commonly associated with insecticidal and antibacterial activities, while 1,2,5-oxadiazoles are prioritized in anticancer research due to their electron-deficient core interacting with DNA or enzyme active sites.

Substituent-Driven Functional Differences

  • Trifluoromethoxy vs. Chloro/Methoxy Groups :
    • The -OCF₃ group in the target compound offers superior metabolic resistance compared to chloro (-Cl) or methoxy (-OCH₃) substituents, as seen in 1,3,4-oxadiazole derivatives (e.g., 3,4-dichlorophenyl analogs).
    • Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in 1,3,4-oxadiazoles) enhance planar stacking interactions with biological targets but may increase toxicity.

Research Findings and Gaps

  • Biological Data : While 1,2,5-oxadiazoles with sulfonyl groups (e.g., 3c–3j) show antitumor activity in vitro, the bioactivity of trifluoromethoxy-substituted variants remains unexplored.

Biological Activity

3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its anticancer and antidiabetic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazides with acid derivatives, followed by cyclization to form the oxadiazole ring. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of synthesized compounds .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines have shown that this compound exhibits significant cytotoxic effects. It has been tested against LN229 glioblastoma cells, demonstrating a notable ability to induce apoptosis through DNA damage .
  • Molecular Docking Studies : Molecular docking simulations indicate that this compound interacts effectively with key proteins involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). This suggests a mechanism where the compound may inhibit these targets, leading to reduced tumor growth .

Antidiabetic Activity

In vivo studies have also highlighted the antidiabetic properties of this compound:

  • Drosophila Model : Research utilizing genetically modified Drosophila melanogaster has shown that this compound significantly lowers glucose levels in diabetic models. The results indicate its potential as a therapeutic agent for managing diabetes .

Comparative Biological Activity

Compound Activity Type Cell Line/Model IC50 Value (μM)
This compoundAnticancerLN229 (Glioblastoma)Not specified
5d (related derivative)AntidiabeticDrosophila modelSignificant glucose reduction

Case Studies

A notable study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that compounds with trifluoromethoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .

Another investigation focused on the structure-activity relationship (SAR) of oxadiazoles revealed that modifications at specific positions on the oxadiazole ring could lead to improved biological profiles. This emphasizes the importance of chemical structure in determining biological activity .

Q & A

Q. What in vitro bioassays are recommended for evaluating antioxidant potential?

  • Assays :
  • DPPH Radical Scavenging : Measure absorbance reduction at 517 nm; compare to ascorbic acid controls .
  • ROS Inhibition : Use fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., RAW 264.7 macrophages) .

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